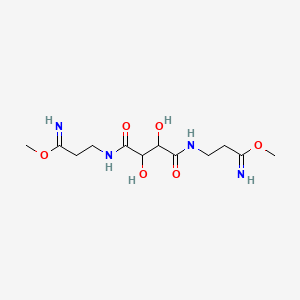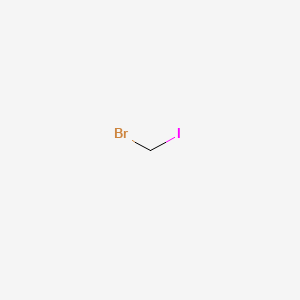
Bromoiodomethane
Overview
Description
Bromoiodomethane is a halomethane with the chemical formula CH₂BrI. It is a colorless liquid, although older samples may appear yellow. This compound is known for its use as a reagent in various chemical reactions, particularly in cyclopropanation by the Simmons-Smith reaction. This compound also occurs naturally as a result of microbial action .
Mechanism of Action
Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow .
Target of Action
This compound has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction . Diiodomethane and chloroiodomethane are preferred .
Mode of Action
The photodissociation dynamics of this compound have been investigated at the maximum of the first A and second A′ absorption bands . Upon selective laser cleavage of the C–I bond, the reaction cascade of the two geminate geometrical isomers, CH2I–Br and CH2Br–I, is followed .
Biochemical Pathways
It is known that this compound occurs naturally as the result of microbial action .
Pharmacokinetics
Its physical properties such as density (293 g/mL at 25 °C) and boiling point (138 to 141 °C) are known .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, its photodissociation dynamics have been studied at specific excitation wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoiodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂) with bromine (Br₂). The reaction typically involves the addition of bromine to methylene iodide in the presence of a catalyst or under specific reaction conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled halogenation of methylene iodide. The process requires careful handling of reagents and control of reaction conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: Bromoiodomethane undergoes various types of chemical reactions, including:
Photodissociation: When exposed to light, this compound can undergo photodissociation, leading to the formation of transient isomers and other photoproducts.
Substitution Reactions: this compound can participate in substitution reactions where the bromine or iodine atom is replaced by another substituent.
Common Reagents and Conditions:
Photodissociation: Typically involves the use of ultraviolet light to initiate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R), and the reactions are often carried out in polar solvents.
Major Products:
Photodissociation: Leads to the formation of isomers such as iso-CH₂I-Br and iso-CH₂Br-I.
Substitution Reactions: The major products depend on the nucleophile used.
Scientific Research Applications
Bromoiodomethane has several scientific research applications, including:
Comparison with Similar Compounds
- Diiodomethane (CH₂I₂)
- Chloroiodomethane (CH₂ClI)
- Bromomethane (CH₃Br)
- Bromoethane (C₂H₅Br)
Comparison: Bromoiodomethane is unique due to the presence of both bromine and iodine atoms in its structure. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen. For example, diiodomethane and chloroiodomethane are also used in cyclopropanation reactions, but this compound offers different reactivity and selectivity due to the distinct properties of bromine and iodine .
Properties
IUPAC Name |
bromo(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrI/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDWMIUPYRKEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204233 | |
| Record name | Methane, bromoiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-68-6 | |
| Record name | Bromoiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bromoiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bromoiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoiodomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


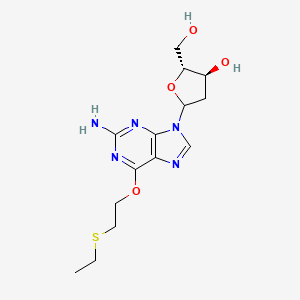
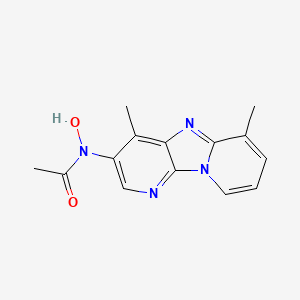
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
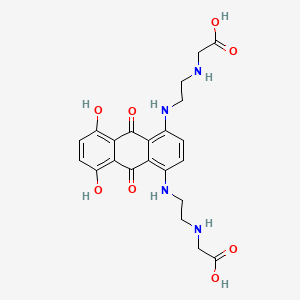
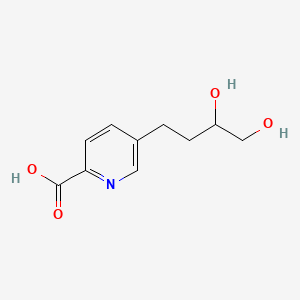

![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
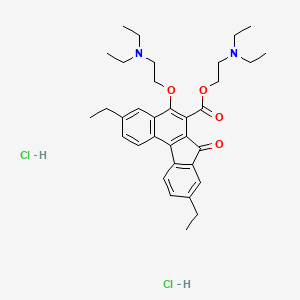

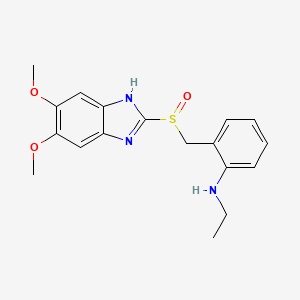


![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
